Methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate
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Overview
Description
The compound identified as “Methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate” is a chemical entity with specific properties and applications.
Preparation Methods
The preparation methods for Methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate involve synthetic routes and reaction conditions that are typically detailed in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of protective groups, halogenated hydrocarbons, and catalysts to facilitate specific reactions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are often specific to the functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to study biological pathways or as a precursor for the synthesis of biologically active molecules. In medicine, it could be investigated for its potential therapeutic effects or as a component in drug development. Industrial applications may include its use as an intermediate in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of Methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, some compounds may inhibit enzymes or receptors, leading to changes in cellular processes . The exact mechanism of action would require detailed studies to elucidate.
Comparison with Similar Compounds
Methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differences in their chemical properties or biological activities can make this compound distinct. For instance, compounds with similar 2-dimensional or 3-dimensional structures can be identified using databases like PubChem . These comparisons can provide insights into the specific advantages or applications of this compound.
Properties
IUPAC Name |
methyl 6-(3,4-difluorophenoxy)-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-18-13(17)12(16)4-2-3-7-19-9-5-6-10(14)11(15)8-9/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHBDGUWHBASLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCOC1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)CCCCOC1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.